N-(3-アミノプロピル)ジエタノールアミン

概要

説明

N-(3-Aminopropyl)diethanolamine:

科学的研究の応用

N-(3-Aminopropyl)diethanolamine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.

Biology: It serves as a reagent in biochemical assays and as a stabilizer for enzymes and proteins.

Medicine: It is explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: It is used as a desulfurizing agent, antioxidant, surfactant, and intermediate in the production of polyamide resins.

作用機序

Target of Action

N-(3-Aminopropyl)diethanolamine (APDEA) is a versatile compound used in the chemical industryIt is known to interact with various organic and inorganic substances due to its amine and hydroxyl functional groups .

Mode of Action

APDEA’s mode of action is largely dependent on its application. As a molecule with both amine and hydroxyl functional groups, it can participate in a variety of chemical reactions. For instance, it can act as a nucleophile in reactions with electrophiles, or as a base in acid-base reactions .

Biochemical Pathways

Given its chemical structure, it could potentially interfere with biochemical pathways involving amines or alcohols .

Pharmacokinetics

Its solubility in water suggests that it could be readily absorbed and distributed in the body. Its metabolism and excretion would likely involve enzymatic processes that modify amines and alcohols .

Result of Action

Due to its reactivity, it could potentially alter the structure of biomolecules it interacts with, leading to changes in their function .

Action Environment

The action of APDEA can be influenced by various environmental factors. For instance, its reactivity may be affected by the pH of its environment due to its amine and hydroxyl groups. Additionally, its stability could be compromised in the presence of strong oxidizing agents .

生化学分析

Biochemical Properties

N-(3-Aminopropyl)diethanolamine plays a significant role in biochemical reactions. It acts as a potential coreactant for enhancing tris (2,2’-bipyridyl)ruthenium (II) electrochemiluminescence

Cellular Effects

It is known that the primary routes of industrial exposure of APDEA are skin contact and inhalation . Ingestion is not an anticipated route of exposure .

Molecular Mechanism

It is known to promote the oxidation of APDEA, thus remarkably enhancing ECL intensities

Temporal Effects in Laboratory Settings

It is known that APDEA is a stable compound

Metabolic Pathways

It is known that APDEA can be synthesized through the reaction of diethanolamine with chloropropanol

準備方法

Synthetic Routes and Reaction Conditions: Industrial Production Methods:

化学反応の分析

Types of Reactions: N-(3-Aminopropyl)diethanolamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amides or nitriles.

Reduction: It can be reduced to form primary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Amides, nitriles.

Reduction: Primary amines.

Substitution: Various substituted amines and derivatives.

類似化合物との比較

- N,N-Bis(2-hydroxyethyl)-1,3-diaminopropane

- N-(3-Aminopropyl)iminodiethanol

- N,N-Di(2-hydroxyethyl)-1,3-propanediamine

Comparison: N-(3-Aminopropyl)diethanolamine is unique due to its specific combination of amino and diethanolamine groups, which confer distinct properties such as enhanced solubility in water and organic solvents, as well as its ability to act as a softening and wetting agent. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .

生物活性

N-(3-Aminopropyl)diethanolamine (APDEA) is a compound with significant biological activity, particularly in the fields of pharmacology and environmental science. This article explores its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

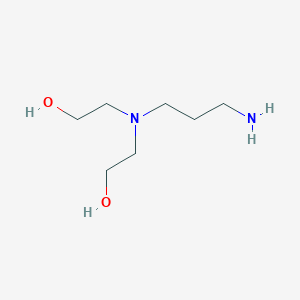

N-(3-Aminopropyl)diethanolamine is an organic compound characterized by the following chemical properties:

- Molecular Formula : C₇H₁₈N₂O₂

- Molecular Weight : 162.23 g/mol

- Physical State : Clear, colorless liquid

- Solubility : Completely soluble in water at 20°C

- pKa : 7.58 at 20°C

- Log Kow : -1.74 at 25°C

These properties suggest that APDEA is a polar compound with potential applications in various biological systems due to its solubility and reactivity.

Antimicrobial Properties

Research indicates that APDEA exhibits antimicrobial activity. It has been shown to interact with bacterial membranes, leading to cell lysis through electrostatic attraction and hydrophobic insertion into lipid bilayers. Cationic polymers containing amines, including APDEA, have demonstrated relatively low minimum inhibitory concentrations (MIC) against various bacteria and fungi, making them promising candidates for developing antimicrobial agents .

Table 1: Antimicrobial Activity of APDEA

| Organism Type | MIC (μM) | Reference |

|---|---|---|

| Gram-positive Bacteria | 0.7 - 10.1 | Ng et al., 2014 |

| Gram-negative Bacteria | 3 - 40 | Ng et al., 2014 |

Cytotoxicity and Safety Profile

The safety profile of APDEA has been evaluated through various studies. Acute toxicity tests indicate that it is slightly harmful via oral and dermal routes but does not exhibit significant organ toxicity upon repeated exposure. Notably, it is corrosive to skin and severely irritating to eyes .

Case Study: Toxicological Assessment

A study conducted on Sprague Dawley rats assessed the effects of APDEA at varying doses. At a dose of 60 mg/kg body weight, early embryonic deaths were observed, while lower doses (5 mg/kg) resulted in no mortality but exhibited signs such as hypoactivity and soft feces . This study highlights the importance of dose when evaluating the safety and biological effects of APDEA.

The mechanisms by which APDEA exerts its biological effects primarily involve its interaction with cellular membranes. The cationic nature of the amine groups allows for strong electrostatic interactions with negatively charged bacterial membranes, disrupting membrane integrity and leading to cell death . Additionally, its ability to form iminium-containing cationic polymers enhances its antimicrobial efficacy.

Environmental Impact

APDEA has been noted for its low potential for bioaccumulation but may persist in the environment. Its toxicity to aquatic life has raised concerns regarding its use in industrial applications . Understanding the environmental implications is crucial for developing safe handling practices and regulatory guidelines.

特性

IUPAC Name |

2-[3-aminopropyl(2-hydroxyethyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2O2/c8-2-1-3-9(4-6-10)5-7-11/h10-11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKJVYOFPTRGCSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CN(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2O2 | |

| Record name | AMINOPROPYLDIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2405 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044680 | |

| Record name | 2,2'-[(3-Aminopropyl)imino]diethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Aminopropyldiethanolamine appears as a colorless liquid with a faint fishlike odor. May burn though it may require some effort to ignite. Corrosive to tissue. Produces toxic oxides of nitrogen during combustion., Liquid | |

| Record name | AMINOPROPYLDIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2405 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanol, 2,2'-[(3-aminopropyl)imino]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4985-85-7 | |

| Record name | AMINOPROPYLDIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2405 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (3-Aminopropyl)diethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4985-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Aminopropyl)diethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004985857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Aminopropyl)diethanolamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2,2'-[(3-aminopropyl)imino]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-[(3-Aminopropyl)imino]diethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-aminopropyl)iminodiethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.311 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3-AMINOPROPYL)DIETHANOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R21ZI8N14B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the structural characteristics of N-(3-Aminopropyl)diethanolamine and its use as a ligand in transition metal complexes?

A1: N-(3-Aminopropyl)diethanolamine (C7H18N2O2) functions as a bifurcated quadridentate tripod ligand, meaning it can bind to metal ions using four donor atoms. [, ] This property allows it to form stable complexes with transition metals. For example, it forms a dinuclear complex with Chromium(III) and a trinuclear complex with Cobalt. [, ] The crystal structures of these complexes have been determined, revealing the specific binding modes of the ligand. [, ]

Q2: How does the structure of N-(3-Aminopropyl)diethanolamine affect its use in electrochemistry, particularly with lead?

A2: The electrochemical behavior of lead in solutions containing N-(3-Aminopropyl)diethanolamine has been investigated. [] The research shows that a stable lead complex forms in a specific pH range (pH ≥ 10.40). [] This complex exhibits a quasi-reversible reduction wave at the dropping mercury electrode, indicating its potential use in electrochemical applications. [] The electron-transfer coefficient and rate constants for this reduction process have also been determined. []

Q3: Can you elaborate on the use of N-(3-Aminopropyl)diethanolamine in analytical chemistry, particularly in starch gel electrophoresis?

A3: N-(3-Aminopropyl)diethanolamine is a valuable component of amine-citrate buffer systems used for pH control in starch gel electrophoresis. [, ] This technique relies on precise pH control for optimal separation of biomolecules. The pK2 value of N-(3-Aminopropyl)diethanolamine has been determined at various temperatures, allowing for accurate pH adjustments. [, ] This compound, along with other amine buffers, provides a range of pK values suitable for resolving various dehydrogenase isozymes. [, ]

Q4: Are there any applications of N-(3-Aminopropyl)diethanolamine in the field of chemiluminescence?

A4: Yes, N-(3-Aminopropyl)diethanolamine has been explored as a coreactant in electrogenerated chemiluminescence (ECL) systems involving tris(2,2'-bipyridine)ruthenium(II). [] While detailed results were not provided in the abstract, this research highlights the potential of N-(3-Aminopropyl)diethanolamine in developing novel ECL-based analytical methods. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。